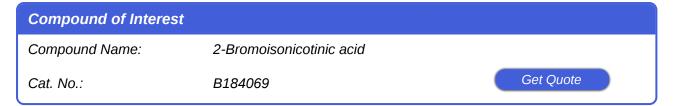


Structure Elucidation of 2-Bromoisonicotinic Acid: A Technical Guide

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Introduction

2-Bromoisonicotinic acid, also known by its IUPAC name 2-bromopyridine-4-carboxylic acid, is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science.[1] Its bifunctional nature, possessing both a reactive bromine atom and a versatile carboxylic acid group on a pyridine scaffold, allows for extensive synthetic modifications. This makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the analytical methodologies employed to elucidate and confirm the structure of **2-Bromoisonicotinic acid**, tailored for researchers, scientists, and professionals in drug development.

Compound Identification and Physicochemical Properties

The initial step in structure elucidation involves the confirmation of the compound's basic properties and identity. This is achieved through a combination of physical measurements and database verification.

Table 1: Chemical Identifiers for 2-Bromoisonicotinic Acid



Identifier	Value	Reference
CAS Number	66572-56-3	[2][3][4]
Molecular Formula	C ₆ H ₄ BrNO ₂	[2][3][4]
Molecular Weight	202.01 g/mol	[2][3][4]
IUPAC Name	2-bromopyridine-4-carboxylic acid	[2][4][5]

| Synonyms | 2-Bromo-4-pyridinecarboxylic acid |[2][3][6] |

Table 2: Physicochemical Properties of 2-Bromoisonicotinic Acid

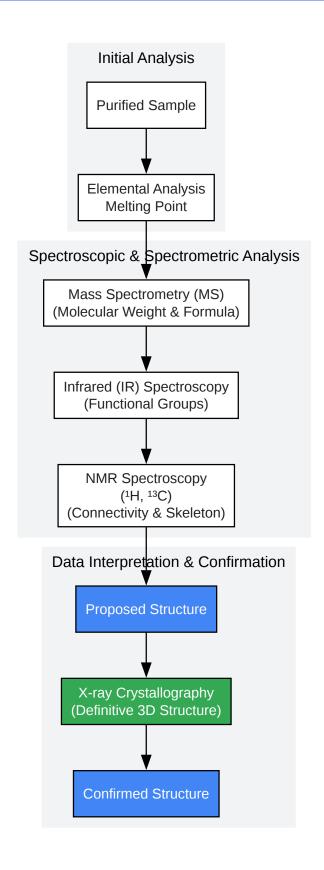
Property	Value	Reference
Appearance	White Crystalline Powder or Crystals	[4]

| Melting Point | 212.0°C to 222.0°C |[4] |

The Structure Elucidation Workflow

A logical and systematic workflow is essential for unambiguous structure determination. The process begins with basic analytical techniques to determine purity, molecular formula, and functional groups, followed by detailed spectroscopic analysis to map the molecular skeleton, and concludes with definitive confirmatory methods.





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Caption: Logical workflow for the structure elucidation of an organic compound.



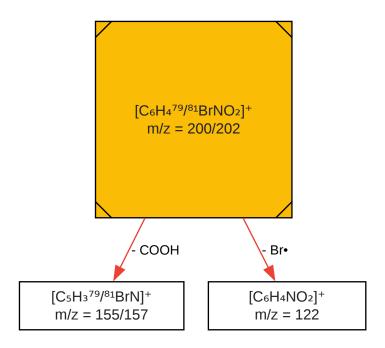
Spectroscopic and Spectrometric Analysis Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insight into its structure through fragmentation analysis. The presence of bromine is readily identified by a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in ~1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.

Table 3: Predicted Mass Spectrometry Data for **2-Bromoisonicotinic Acid**

m/z (relative abundance)	lon	Description
202 / 200 (~1:1)	[C ₆ H ₄ BrNO ₂]+	Molecular ion peak (M+)
157 / 155 (~1:1)	[C₅H₃BrN] ⁺	Loss of carboxyl group (- COOH)

| 122 (single peak) | [C₆H₄NO₂]⁺ | Loss of bromine radical (•Br) |



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Caption: Predicted fragmentation pathway for **2-Bromoisonicotinic acid**.



Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- Sample Preparation: A small quantity (~1 mg) of **2-Bromoisonicotinic acid** is dissolved in a volatile solvent (e.g., methanol or dichloromethane).
- Injection: The sample solution is introduced into the mass spectrometer, typically via a direct insertion probe or GC inlet. The solvent is evaporated, leaving the solid analyte.
- Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes ionization and fragmentation.
- Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: Ions are detected, and their abundance is recorded, generating a mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrations.

Table 4: Characteristic IR Absorption Bands for 2-Bromoisonicotinic Acid

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
2500-3300 (broad)	O-H stretch	Carboxylic Acid
~1700	C=O stretch	Carboxylic Acid
1600-1450	C=C and C=N stretches	Aromatic Pyridine Ring
~1300-1200	C-O stretch	Carboxylic Acid

| 600-500 | C-Br stretch | Aryl Bromide |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

 Instrument Preparation: The ATR crystal (typically diamond or germanium) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.



- Sample Application: A small amount of the solid 2-Bromoisonicotinic acid powder is placed directly onto the ATR crystal.
- Data Acquisition: A pressure arm is engaged to ensure firm contact between the sample and the crystal. The IR spectrum is then recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Processing: The resulting spectrum is ATR-corrected and analyzed for characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton.

Predicted ¹H NMR Spectrum (in DMSO-d₆) The spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring.

- H-3: A doublet due to coupling with H-5.
- H-5: A doublet of doublets due to coupling with H-3 and H-6.
- H-6: A doublet due to coupling with H-5. A broad singlet for the acidic proton of the carboxylic acid is also expected at a downfield chemical shift (>12 ppm).

Table 5: Predicted ¹H NMR Data for **2-Bromoisonicotinic Acid**

Proton	Predicted δ (ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
СООН	> 12	broad singlet	-	1H
H-6	~8.6	doublet (d)	~5	 1H
H-3	~8.0	doublet (d)	~1.5	1H



| H-5 | ~7.8 | doublet of doublets (dd) | ~5, ~1.5 | 1H |

Predicted ¹³C NMR Spectrum (in DMSO-d₆) The spectrum is expected to show six distinct signals for the six carbon atoms in the molecule.

Table 6: Predicted ¹³C NMR Data for **2-Bromoisonicotinic Acid**

Carbon	Predicted δ (ppm)
C=O	~165
C-6	~151
C-5	~125
C-4	~142
C-3	~128

| C-2 | ~145 |

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of 2-Bromoisonicotinic acid is accurately weighed and dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00).
- Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.
- ¹H NMR Acquisition: A standard one-pulse ¹H NMR experiment is run. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
- ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment (e.g., using a PENDANT or DEPT pulse sequence) is performed. A larger number of scans is typically required due to the lower natural abundance of ¹³C.



 Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard.

Confirmatory Analysis Elemental Analysis

Elemental analysis provides the percentage composition of the elements (C, H, N, Br) in the compound. The experimental values are compared against the theoretical values calculated from the molecular formula to confirm its validity.

Table 7: Elemental Analysis Data for C₆H₄BrNO₂

Element	Theoretical %
Carbon (C)	35.67
Hydrogen (H)	2.00
Bromine (Br)	39.56
Nitrogen (N)	6.93

| Oxygen (O) | 15.84 |

Experimental Protocol: CHN Analysis

- Sample Preparation: A precise amount (1-3 mg) of the dried, pure compound is weighed into a tin or silver capsule.
- Combustion: The sample is combusted at high temperatures (~1000°C) in a stream of pure oxygen. This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.
 Halogens are trapped by specific absorbents.
- Separation and Detection: The resulting gases are separated by a chromatographic column and quantified using a thermal conductivity detector.



 Calculation: The instrument's software calculates the percentage of each element based on the detected gas amounts and the initial sample weight.

X-ray Crystallography

For crystalline solids, single-crystal X-ray crystallography is the gold standard for structure elucidation. It provides an unambiguous three-dimensional map of the atomic positions in the crystal lattice, confirming the molecular structure, bond lengths, bond angles, and stereochemistry. While specific crystal structure data for **2-Bromoisonicotinic acid** is not as readily available as for its 3-bromo isomer, this method remains the definitive proof of structure. [7][8]

Experimental Protocol: Single-Crystal X-ray Diffraction

- Crystal Growth: High-quality single crystals of 2-Bromoisonicotinic acid are grown,
 typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
- Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in the X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam while being rotated. A detector collects the diffraction pattern (intensities and positions of thousands of reflections).
- Structure Solution and Refinement: The diffraction data is processed to determine the unit
 cell dimensions and space group. The structure is solved using direct methods or Patterson
 methods to obtain an initial model of the electron density. This model is then refined against
 the experimental data to yield the final, precise atomic coordinates.

Conclusion

The collective evidence obtained from a systematic application of analytical techniques provides an unequivocal confirmation of the structure of **2-Bromoisonicotinic acid**. Mass spectrometry confirms the molecular weight and elemental composition (C₆H₄BrNO₂). Infrared spectroscopy identifies the key carboxylic acid and aryl bromide functional groups. ¹H and ¹³C NMR spectroscopy elucidate the precise connectivity of the carbon-hydrogen framework.



Finally, elemental analysis validates the empirical formula, and single-crystal X-ray crystallography can provide the ultimate proof of the three-dimensional structure. This comprehensive approach ensures the identity and purity of **2-Bromoisonicotinic acid**, a critical requirement for its application in research and development.

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